molecular formula C22H12N2O2 B12900475 2-[4-(4-Cyanophenoxy)phenyl]-1-benzofuran-5-carbonitrile CAS No. 90178-97-5

2-[4-(4-Cyanophenoxy)phenyl]-1-benzofuran-5-carbonitrile

Cat. No.: B12900475
CAS No.: 90178-97-5
M. Wt: 336.3 g/mol
InChI Key: SLFQGDYZUOZHFJ-UHFFFAOYSA-N
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Description

2-[4-(4-Cyanophenoxy)phenyl]-1-benzofuran-5-carbonitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzofuran core substituted with cyanophenoxy and phenyl groups, making it an interesting subject for research in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Cyanophenoxy)phenyl]-1-benzofuran-5-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-cyanophenol with 4-bromophenylboronic acid in the presence of a palladium catalyst to form 4-(4-cyanophenoxy)phenylboronic acid. This intermediate is then subjected to a Suzuki coupling reaction with 2-bromo-1-benzofuran-5-carbonitrile to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and recrystallization are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Cyanophenoxy)phenyl]-1-benzofuran-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents like lithium aluminum hydride for reduction. Typical reaction conditions involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to various substituted benzofuran derivatives .

Scientific Research Applications

2-[4-(4-Cyanophenoxy)phenyl]-1-benzofuran-5-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit specific enzymes and pathways.

    Industry: It is used in the development of advanced materials, including polymers and electronic devices

Mechanism of Action

The mechanism of action of 2-[4-(4-Cyanophenoxy)phenyl]-1-benzofuran-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including the suppression of cancer cell growth. The pathways involved in these interactions are complex and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(4-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile
  • 2-[4-(4-Cyanophenoxy)phenyl]methylenehydrazinyl-4-(4-cyanophenyl)thiazole
  • 2-((4-(4-Cyanophenoxy)phenyl)carbamoyl)benzoic acid

Uniqueness

2-[4-(4-Cyanophenoxy)phenyl]-1-benzofuran-5-carbonitrile stands out due to its unique benzofuran core, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of novel materials and in the study of complex biological systems .

Properties

CAS No.

90178-97-5

Molecular Formula

C22H12N2O2

Molecular Weight

336.3 g/mol

IUPAC Name

2-[4-(4-cyanophenoxy)phenyl]-1-benzofuran-5-carbonitrile

InChI

InChI=1S/C22H12N2O2/c23-13-15-1-6-19(7-2-15)25-20-8-4-17(5-9-20)22-12-18-11-16(14-24)3-10-21(18)26-22/h1-12H

InChI Key

SLFQGDYZUOZHFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)C3=CC4=C(O3)C=CC(=C4)C#N

Origin of Product

United States

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